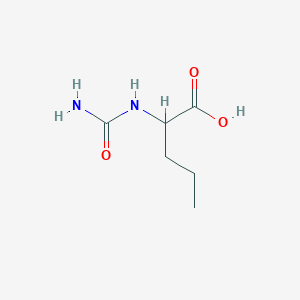

2-(Carbamoylamino)pentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds such as N,N-disubstituted carbamodithioic acid esters involves detailed organic synthesis techniques supported by spectral analysis such as UV, IR, and 1H-NMR, alongside elemental analysis to confirm the structure of the synthesized compounds (Ozkanli et al., 1993). Synthesis routes often utilize starting materials that undergo reactions leading to the target molecule, highlighting the importance of understanding the chemical behavior and reactivity of precursor substances.

Molecular Structure Analysis

The molecular structure of compounds related to 2-(Carbamoylamino)pentanoic acid is elucidated using various spectroscopic techniques, such as 1H-NMR, IR spectroscopy, and sometimes crystallography, which provide insights into the molecular conformation, bond lengths, and angles, as well as the spatial arrangement of atoms within the molecule (Nehls et al., 2013).

Chemical Reactions and Properties

The reactivity and chemical behavior of this compound derivatives under various conditions reveal their potential in synthetic chemistry and biological applications. Studies have explored the anticholinergic activities of related compounds, providing a foundation for understanding the chemical interactions and mechanisms at play (Ozkanli et al., 1993).

Applications De Recherche Scientifique

Catalytic Activity in Chemical Processes :

- Iglesias et al. (2010) explored the use of ionic liquids derived from pentanoic acid for catalytic activities in aldol condensations, highlighting its potential in tailoring physico-chemical properties for various applications.

Biochemical and Pharmacological Investigations :

- Kostrouchová et al. (2007) discussed valproic acid, a variant of pentanoic acid, and its impact on cellular growth, differentiation, and apoptosis, revealing its potential in cancer research and drug design.

- Ulhaq et al. (1998) and Kates et al. (2014) investigated analogs of pentanoic acid for their inhibitory effects on nitric oxide synthases and as potent antioxidants, respectively.

Cell Culture and Bioprocessing :

- Liu et al. (2001) showed that pentanoic acid enhances protein biosynthesis in Chinese Hamster Ovary cells, suggesting its utility in biopharmaceutical manufacturing.

- Similarly, Camire (2020) found that pentanoic acid, combined with an antioxidant, improved production in cell cultures, indicating its relevance in optimizing bioprocessing methods.

Synthetic Chemistry Applications :

- Sagyam et al. (2009) discussed the use of pentanoic acid derivatives in synthesizing pyrrolo[1,2-b]pyridazine derivatives, showcasing its role in the development of new organic compounds.

Agricultural Research :

- Flors et al. (2003) explored novel amides of pentanoic acid as resistance-inducing agents in plants against pathogens, highlighting its potential in developing new agricultural chemicals.

Safety and Hazards

Propriétés

IUPAC Name |

2-(carbamoylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-2-3-4(5(9)10)8-6(7)11/h4H,2-3H2,1H3,(H,9,10)(H3,7,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSQPJHLLWRMCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301556 |

Source

|

| Record name | ureidovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55512-99-7 |

Source

|

| Record name | NSC144202 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ureidovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dibromothieno[2,3-b]thiophene](/img/structure/B1267057.png)

![4,10-Dibromotetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-dione](/img/structure/B1267075.png)

![4-[(4-Bromophenyl)sulfanyl]butanoic acid](/img/structure/B1267080.png)